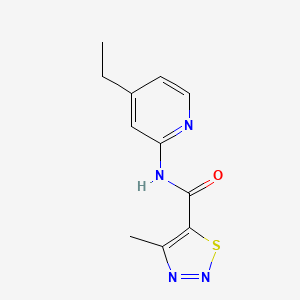
N-(4-Ethylpyridin-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
説明
N-(4-Ethylpyridin-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a chemical compound with potential applications in scientific research. This compound is a member of the thiadiazole family of organic compounds, which are known for their diverse biological activities. The synthesis of N-(4-Ethylpyridin-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex process that requires specialized knowledge and equipment. In
作用機序
The mechanism of action of N-(4-Ethylpyridin-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is not fully understood. However, studies have suggested that this compound may exert its antimicrobial activity by disrupting bacterial cell membrane integrity. It has also been suggested that this compound may inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
N-(4-Ethylpyridin-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has been shown to have several biochemical and physiological effects. This compound has been found to reduce the production of reactive oxygen species (ROS) in cells, suggesting potential antioxidant activity. In addition, this compound has been reported to have anti-inflammatory activity by reducing the production of pro-inflammatory cytokines.
実験室実験の利点と制限
N-(4-Ethylpyridin-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has several advantages and limitations for lab experiments. One advantage is its potential antimicrobial activity, which makes it a useful compound for studying bacterial infections. Another advantage is its potential anticancer activity, which makes it a useful compound for studying cancer cells. However, one limitation is the complex synthesis method, which requires specialized knowledge and equipment. Another limitation is the lack of information on the compound's toxicity and pharmacokinetics, which makes it difficult to determine appropriate dosages for in vivo experiments.
将来の方向性
There are several future directions for research on N-(4-Ethylpyridin-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide. One direction is to study the compound's toxicity and pharmacokinetics in vivo, in order to determine appropriate dosages for animal experiments. Another direction is to explore the compound's potential as a therapeutic agent for bacterial infections and cancer. Additionally, further studies could investigate the compound's potential antioxidant and anti-inflammatory activities. Finally, research could focus on developing more efficient and cost-effective synthesis methods for this compound.
科学的研究の応用
N-(4-Ethylpyridin-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has potential applications in scientific research. This compound has been shown to have antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been reported to have antifungal activity against Candida albicans. In addition, this compound has been found to inhibit the growth of cancer cells in vitro, suggesting potential anticancer activity.
特性
IUPAC Name |
N-(4-ethylpyridin-2-yl)-4-methylthiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS/c1-3-8-4-5-12-9(6-8)13-11(16)10-7(2)14-15-17-10/h4-6H,3H2,1-2H3,(H,12,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZVPBVXZDQBCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=C1)NC(=O)C2=C(N=NS2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Ethylpyridin-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)thio]acetamide](/img/structure/B3279395.png)


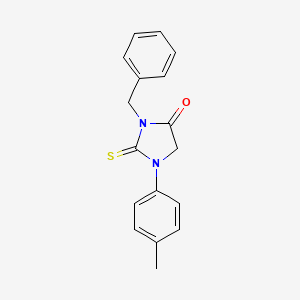


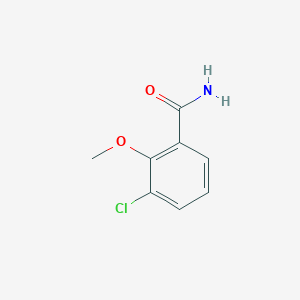
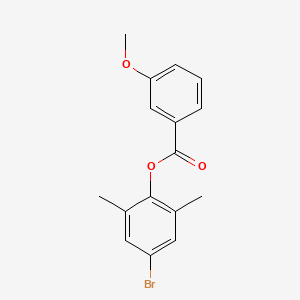
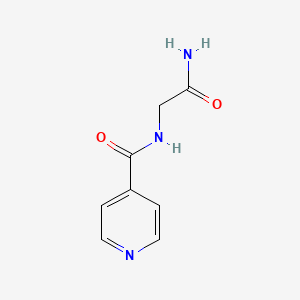
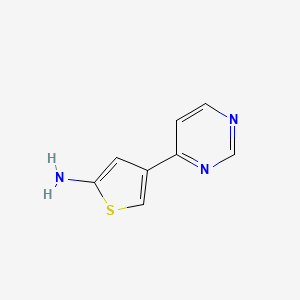

![3-[(4-iodophenoxy)methyl]benzoic Acid](/img/structure/B3279482.png)

